molecular formula C11H14O2 B8360001 7-Methoxy-6-methyl-indan-4-ol

7-Methoxy-6-methyl-indan-4-ol

Cat. No.: B8360001
M. Wt: 178.23 g/mol
InChI Key: NGZHIEVWEDVAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Core structure: Indan (a bicyclic system comprising a benzene ring fused to a cyclopentane ring).
  • Substituents:
    • Methoxy group (-OCH₃) at position 5.
    • Methyl group (-CH₃) at position 4.
    • Hydroxyl group (-OH) at position 2.

This compound shares structural similarities with indole derivatives (benzene fused to pyrrole) and other bicyclic systems discussed in the evidence.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

7-methoxy-6-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C11H14O2/c1-7-6-10(12)8-4-3-5-9(8)11(7)13-2/h6,12H,3-5H2,1-2H3

InChI Key

NGZHIEVWEDVAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCC2=C1OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Pattern Analysis

The table below compares 7-Methoxy-6-methyl-indan-4-ol with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents CAS RN Pharmacological Relevance Reference
This compound Indan 7-OCH₃, 6-CH₃, 4-OH Not provided Inferred: Antioxidant, intermediate
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid Indole 7-OCH₃, 3-(oxoacetic acid) Marine drug precursor
7-Methoxy-1H-indole-3-carboxylic acid Indole 7-OCH₃, 3-COOH 128717-77-1 Synthetic intermediate
4-Methoxyindole-3-carboxaldehyde Indole 4-OCH₃, 3-CHO Antioxidant synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃, 2-COOH 16381-48-9 Pharmaceutical intermediate

Key Observations :

  • Methoxy Group Placement : Methoxy groups at positions 4 or 7 in indoles are common in bioactive compounds (e.g., antioxidants, marine drugs) .
  • Carboxylic Acid vs. Hydroxyl Group : Carboxylic acid substituents (e.g., in ) enhance solubility and reactivity, while hydroxyl groups (as in the target compound) may improve antioxidant activity.
Pharmacological and Industrial Relevance
  • Antioxidant Potential: Methoxy-substituted indoles (e.g., 4-Methoxyindole-3-carboxaldehyde ) exhibit antioxidant properties. The hydroxyl group in this compound may confer similar activity.
  • Drug Intermediate Utility :
    • Carboxylic acid derivatives (e.g., ) are used as intermediates in drug synthesis. The target compound’s hydroxyl group could serve as a precursor for etherification or glycosylation.

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